2-Chlorobenzyl cyanide
Overview
Description
2-Chlorobenzyl cyanide, also known as 2-chlorophenylacetonitrile, is an organic compound with the molecular formula C8H6ClN. It is a derivative of benzyl cyanide, where a chlorine atom is substituted at the ortho position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Mechanism of Action
Target of Action
It has been used in the synthesis of clopidogrel, a platelet aggregation inhibitor . This suggests that it may interact with biological targets involved in platelet aggregation.
Mode of Action
As a cyanating agent, it likely interacts with its targets through the cyano group
Biochemical Pathways
Given its use in the synthesis of clopidogrel , it may indirectly influence pathways related to platelet aggregation.
Result of Action
As a component in the synthesis of clopidogrel , its effects may be indirectly related to the inhibition of platelet aggregation.
Biochemical Analysis
Biochemical Properties
It is known that cyanide sources, such as 2-Chlorobenzyl cyanide, play a role in the synthesis of structurally diverse products containing the nitrile function
Cellular Effects
Cyanide sources can have significant effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that cyanide sources can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is known that cyanide sources can have toxic or adverse effects at high doses
Metabolic Pathways
It is known that cyanide sources can affect metabolic flux or metabolite levels
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorobenzyl cyanide can be synthesized through several methods. One common method involves the reaction of 2-chlorobenzyl chloride with sodium cyanide in the presence of a phase transfer catalyst. The reaction typically occurs in an organic solvent such as toluene at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Chlorobenzyl cyanide undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyanide group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form 2-chlorobenzyl carboxylic acid.
Reduction: Reduction of the nitrile group can yield 2-chlorobenzylamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide, phase transfer catalysts, organic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
- 2-Chlorobenzyl carboxylic acid
- 2-Chlorobenzylamine
- Various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
2-Chlorobenzyl cyanide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and as a precursor for bioactive molecules.
Medicine: It serves as a building block for the synthesis of drugs such as clopidogrel, a platelet aggregation inhibitor.
Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.
Comparison with Similar Compounds
- Benzyl cyanide
- 4-Chlorobenzyl cyanide
- 2-Bromobenzyl cyanide
- 2-Fluorobenzyl cyanide
Comparison: 2-Chlorobenzyl cyanide is unique due to the presence of the chlorine atom at the ortho position, which influences its reactivity and physical properties. Compared to benzyl cyanide, it has higher reactivity in nucleophilic substitution reactions due to the electron-withdrawing effect of the chlorine atom. This makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
2-(2-chlorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDUURPIPLIGQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182773 | |
Record name | (o-Chlorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2856-63-5 | |
Record name | (2-Chlorophenyl)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2856-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chlorobenzyl cyanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002856635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Chlorobenzyl cyanide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39462 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (o-Chlorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (o-chlorophenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.791 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Chlorobenzyl cyanide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y6ZL4BQ95 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-chlorobenzyl cyanide in the synthesis of Clopidogrel?
A1: this compound serves as the starting material in the multi-step synthesis of Clopidogrel. [, ] The synthesis involves a series of reactions including bromination, condensation, hydrolysis, esterification, and resolution, ultimately leading to the formation of Clopidogrel. The chlorine and cyano groups in this compound are key reactive sites that are utilized and transformed throughout these reactions.
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